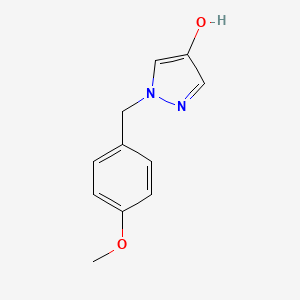![molecular formula C11H8F6N4O3 B1406692 [(5-(5'-(Trifluorometil)piridin-2'-il)-[1,2,4]oxadiazol-3-il)metil]amonio trifluoroacetato CAS No. 1208081-87-1](/img/structure/B1406692.png)
[(5-(5'-(Trifluorometil)piridin-2'-il)-[1,2,4]oxadiazol-3-il)metil]amonio trifluoroacetato
Descripción general
Descripción
C-[5-(5’-(Trifluoromethyl)pyridin-2’-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an oxadiazole ring. The ammonium trifluorocetate moiety enhances its solubility and stability, making it a valuable compound in both research and industrial applications.
Aplicaciones Científicas De Investigación
C-[5-(5’-(Trifluoromethyl)pyridin-2’-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(5’-(Trifluoromethyl)pyridin-2’-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the introduction of a trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable pyridine derivative.
Oxadiazole Ring Formation: The next step is the formation of the oxadiazole ring. This is usually done through a cyclization reaction involving a hydrazine derivative and a carboxylic acid or its derivative.
Methylation and Ammonium Salt Formation: The final step involves the methylation of the oxadiazole ring followed by the formation of the ammonium trifluorocetate salt. This can be achieved using methyl iodide and trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
C-[5-(5’-(Trifluoromethyl)pyridin-2’-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of C-[5-(5’-(Trifluoromethyl)pyridin-2’-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The oxadiazole ring is known to interact with nucleophilic sites in proteins, further contributing to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- C-[5-(5’-(Trifluoromethyl)pyridin-2’-yl)-[1,2,4]oxadiazol-3-yl]methylamine hydrochloride
- 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine
Uniqueness
Compared to similar compounds, C-[5-(5’-(Trifluoromethyl)pyridin-2’-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate is unique due to its ammonium trifluorocetate moiety, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.
Propiedades
IUPAC Name |
2,2,2-trifluoroacetic acid;[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O.C2HF3O2/c10-9(11,12)5-1-2-6(14-4-5)8-15-7(3-13)16-17-8;3-2(4,5)1(6)7/h1-2,4H,3,13H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSPFQQRHAVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC(=NO2)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




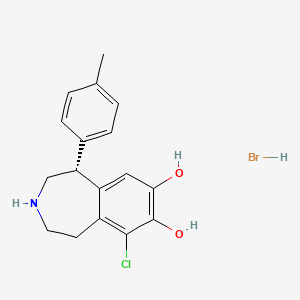
![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)
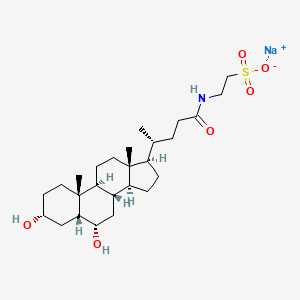
![Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1406617.png)
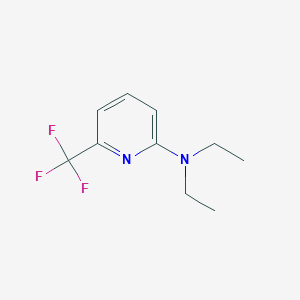


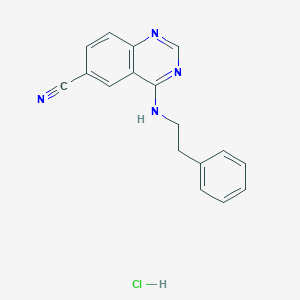
![(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate](/img/structure/B1406627.png)
